Intracellular Accumulation in Human PMNs: Erythromyclamine vs. Erythromycin
Erythromyclamine demonstrates a 25-fold greater accumulation factor in human PMNs compared to erythromycin. In a randomized cross-over study with 10 healthy volunteers, the maximal intracellular concentration of erythromyclamine reached 13.4 mg/L (accumulation factor = 100), while erythromycin achieved only 6.1 mg/L (accumulation factor = 4) [1]. This quantitative difference reflects the amine-driven lysosomal trapping mechanism unique to erythromyclamine.
| Evidence Dimension | Intracellular accumulation in human polymorphonuclear leukocytes (PMNs) |
|---|---|
| Target Compound Data | Maximal intracellular concentration: 13.4 mg/L; Accumulation factor: 100 |
| Comparator Or Baseline | Erythromycin: Maximal intracellular concentration: 6.1 mg/L; Accumulation factor: 4 |
| Quantified Difference | Erythromyclamine accumulation factor 25-fold higher; intracellular concentration 2.2-fold higher |
| Conditions | Randomized cross-over study; 10 healthy volunteers; 500 mg dirithromycin qd (erythromyclamine) vs. 1 g erythromycin b.i.d. for 5 days; HPLC quantification in granulocytes |
Why This Matters
Superior intracellular accumulation is critical for research targeting intracellular pathogens (e.g., Legionella, Chlamydia, Mycobacteria) where drug concentration at the site of infection directly determines efficacy; erythromycin cannot substitute in these experimental models.
- [1] Geerdes-Fenge, H. F., Goetschi, B., Rau, M., Borner, K., Koeppe, P., Wettich, K., & Lode, H. (1997). Comparative pharmacokinetics of dirithromycin and erythromycin in normal volunteers with special regard to accumulation in polymorphonuclear leukocytes and in saliva. European Journal of Clinical Pharmacology, 53(3–4), 127–133. View Source
